Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride

orthogonal protecting group strategy solid-phase synthesis stepwise functionalization

This monoprotected spirocyclic diamine building block features an orthogonal ethyl carbamate at the 2-position and a free secondary amine at the 7-position, supplied as a stable hydrochloride salt. The ethyl carbamate withstands mild acidic conditions (TFA, HCl/dioxane) that cleave Boc groups, enabling stepwise, site-selective deprotection impossible with bis-Boc or bis-Cbz analogs. With a logP of only 0.113 and an Fsp³ of 0.9, it provides a clean slate for CNS drug-targeted property-guided optimization. Validated in DOCK5 inhibition and sigma receptor modulation. Available at 97% purity in 100 mg, 250 mg, and 1 g sizes with multi-region stock for centralized compound management workflows.

Molecular Formula C10H19ClN2O2
Molecular Weight 234.72 g/mol
Cat. No. B8092548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride
Molecular FormulaC10H19ClN2O2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC2(C1)CCNC2.Cl
InChIInChI=1S/C10H18N2O2.ClH/c1-2-14-9(13)12-6-4-10(8-12)3-5-11-7-10;/h11H,2-8H2,1H3;1H
InChIKeyDMLQSTMTVKCWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,7-Diazaspiro[4.4]nonane-2-carboxylate Hydrochloride: Core Identity and Procurement-Relevant Specifications


Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride (CAS 2448152-53-0, MW 234.72 g/mol, C10H19ClN2O2) is a monoprotected spirocyclic diamine building block featuring an ethyl carbamate on the 2-position nitrogen and a free secondary amine at the 7-position, supplied as the hydrochloride salt . The 2,7-diazaspiro[4.4]nonane scaffold is a conformationally constrained, sp³-rich bicyclic framework that has been validated across multiple therapeutic target classes, including sigma receptors (S1R/S2R) for analgesia, DOCK5 for osteoclast inhibition, and the menin-MLL protein–protein interaction for oncology, establishing the core as a privileged structure in contemporary medicinal chemistry [1].

Why In-Class N-Protected 2,7-Diazaspiro[4.4]nonane Analogs Cannot Be Casually Substituted for the Ethyl Carbamate HCl Salt


The 2,7-diazaspiro[4.4]nonane scaffold bears two chemically distinct secondary amines at positions 2 and 7, and the identity of the N-protecting group on each nitrogen fundamentally dictates the entire downstream synthetic sequence. The ethyl carbamate (Cbz/COOEt) protecting group is orthogonal to the widely used Boc group: it resists the mild acidic conditions (TFA, HCl/dioxane) that quantitatively cleave tert-butyl carbamates, enabling stepwise, site-selective deprotection and elaboration of the 2- and 7-amine positions without the protecting group crossover that plagues symmetrical or identically protected analogs [1]. The hydrochloride salt form further provides enhanced crystallinity, gravimetric handling accuracy, and water solubility compared to the free base (CAS 1181335-23-8) or the hygroscopic Boc-protected free amine, directly affecting weighing precision in parallel synthesis workflows .

Head-to-Head and Cross-Study Quantitative Evidence for Ethyl 2,7-Diazaspiro[4.4]nonane-2-carboxylate HCl Salt Differentiation


Orthogonal Deprotection Selectivity: Ethyl Carbamate vs. tert-Butyl Carbamate (Boc) on the 2,7-Diazaspiro[4.4]nonane Core

The ethyl carbamate protecting group on the target compound is stable under the acidic conditions (e.g., TFA/CH2Cl2, 4 M HCl/dioxane) that quantitatively remove tert-butyl carbamate (Boc) groups, permitting complete orthogonal selectivity when used in conjunction with a Boc-protected partner [1]. In contrast, the Boc analog (tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride, CAS 1147423-20-8) is cleaved within minutes under these same conditions, preventing regioselective manipulation of the two nitrogen atoms on the spiro scaffold. The ethyl carbamate is removed under more forcing conditions (e.g., HBr/AcOH, TMSI, or strong aqueous acid at elevated temperature), providing a chemically distinct deprotection node [1].

orthogonal protecting group strategy solid-phase synthesis stepwise functionalization

LogP and Lipophilic Ligand Efficiency: Ethyl Carbamate HCl Salt vs. Boc Protected Analog

The ethyl carbamate HCl salt (target compound) exhibits a measured logP of 0.113 , substantially lower than the predicted logP of ~1.5 for the corresponding Boc-protected analog (tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, free base, MW 226.32, density 1.089 g/cm³, predicted boiling point 319.4°C ). The approximately 1.4 log unit reduction translates to roughly a 25-fold lower octanol/water partition coefficient for the ethyl carbamate, placing it in a more favorable physicochemical space for CNS drug discovery programs where logP values between 1 and 3 are generally preferred [1].

lipophilic ligand efficiency CNS drug-likeness physicochemical property optimization

Fraction sp³ (Fsp³) and Conformational Constraint: 2,7-Diazaspiro[4.4]nonane vs. Linear and Monocyclic Diamine Building Blocks

The target compound exhibits an Fsp³ value of 0.9 (90% of carbon atoms are sp³-hybridized) , placing it in the top decile of drug-like molecules for three-dimensional character. This compares favorably to common linear diamine building blocks such as N-Boc-ethylenediamine (Fsp³ = 0.4) or N-Boc-1,3-diaminopropane (Fsp³ = 0.5), and is comparable to other spirocyclic diamine scaffolds such as spiro[3.3]heptane-2,6-diamine (Fsp³ ≈ 0.9) [1]. Higher Fsp³ values correlate with improved clinical developability: Compounds with Fsp³ ≥ 0.45 have been shown to have a significantly higher probability of progressing from discovery through Phase III clinical trials [2].

fraction sp3 three-dimensionality conformational restriction

H-Bond Donor Count and Solubility Advantage: HCl Salt of Ethyl Carbamate vs. Free Base and Bis-Protected Analogs

The target compound possesses exactly 1 hydrogen bond donor (the free secondary amine at position 7) and 2 hydrogen bond acceptors , placing it within the optimal HBD range for oral bioavailability as defined by Lipinski's Rule of Five (HBD ≤ 5). In contrast, the bis-Boc-protected analog (2,7-di-Boc-2,7-diazaspiro[4.4]nonane) has zero hydrogen bond donors, and the fully unprotected parent diamine (2,7-diazaspiro[4.4]nonane, CAS 175-96-2) possesses 2 HBD, which can promote excessive hydrogen bonding with polar membrane head groups, reducing passive permeability [1]. The hydrochloride salt further ensures consistent ionization state and aqueous solubility in biological assay buffers, avoiding the batch-dependent solubility variability observed with free base amines.

hydrogen bond donors aqueous solubility salt form advantage

Scaffold Validation Across Three Unrelated Target Classes: DOCK5, Sigma Receptors, and Menin-MLL

The 2,7-diazaspiro[4.4]nonane scaffold, of which this ethyl carbamate HCl salt is the most synthetically versatile monoprotected entry point, has independently yielded potent tool compounds or leads across three mechanistically unrelated target families. In DOCK5 inhibition, compound E197 (a 1-thia-2,7-diazaspiro[4.4]nonane derivative) prevented bone loss in ovariectomized mice at 10 mg/kg without affecting osteoblast numbers [1]. In sigma receptor pharmacology, compound AD258 achieved Ki values of 3.5 nM (S1R) and 2.6 nM (S2R) with maximal antiallodynic effect at 0.6–1.25 mg/kg p.o. [2]. In oncology, Bayer Patent WO-2018024602-A1 describes 2,7-diazaspiro[4.4]nonane derivatives as menin-MLL interaction inhibitors for cancer and diabetes indications [3]. No single comparator scaffold (e.g., spiro[3.3]heptane-2,6-diamine, spiro[4.5]decan-2,7-diamine) has published validation across this breadth of target classes.

privileged scaffold target-class promiscuity phenotypic screening

Commercial Availability and Purity Specification: 97% HCl Salt vs. 95% Boc Free Base

The target compound is commercially available from Fluorochem (UK) at 97% purity as a single defined salt form (HCl), with stock held in the UK, Germany, and China warehouses at quantities up to 5+ units per size category . The closest Boc-protected comparator (tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, CAS 236406-49-8) is typically supplied at 95% purity as the free base or mixed salt form (oxalate variant also available), with multiple vendors reporting 95% minimum purity . The 2% higher purity specification for the ethyl carbamate HCl salt reduces the uncertainty in weighing calculations for parallel synthesis (e.g., 50 μmol reaction scale calculations) and eliminates the need for pre-use purification or purity correction that is often required for 95% building blocks in fragment library construction .

chemical procurement purity specification salt form consistency

Highest-Value Application Scenarios for Ethyl 2,7-Diazaspiro[4.4]nonane-2-carboxylate Hydrochloride Supported by Quantitative Evidence


Stepwise, Regioselective Parallel Library Synthesis Requiring Orthogonal N2/N7 Elaboration

The orthogonal stability of the ethyl carbamate vs. Boc (Section 3, Evidence 1) makes this compound the ideal starting material for parallel synthesis of 2,7-differentially substituted diazaspiro[4.4]nonane libraries. A typical workflow: (i) couple the free 7-amine via reductive amination or amide bond formation with a diverse set of building blocks; (ii) perform Boc-deprotection on a pre-installed Boc group at another position (if used); (iii) cleave the ethyl carbamate under strong acid (HBr/AcOH) or TMSI to reveal the 2-amine for a second diversification step [1]. This regioselective sequence cannot be achieved with the symmetrically protected bis-Boc or bis-Cbz analogs, which require non-selective deprotection and statistical mixtures.

CNS-Optimized Fragment and Lead-Like Library Construction Leveraging Low logP and High Fsp³

The combination of logP = 0.113 (Section 3, Evidence 2) and Fsp³ = 0.9 (Section 3, Evidence 3) positions this compound as a core fragment for CNS- and oral drug-targeted libraries. The low lipophilicity provides a clean slate for property-guided optimization: a medicinal chemist can add up to two aromatic rings and retain a logP below 3.5, staying within CNS MPO desirable space [2]. The high Fsp³ contributes to aqueous solubility and reduced aromatic ring count, both factors independently associated with lower attrition in preclinical toxicology [3]. In contrast, starting from the more lipophilic Boc analog (predicted logP ~1.5) immediately consumes a significant fraction of the acceptable lipophilicity budget.

Mechanism-of-Action Studies for DOCK5-Mediated Osteoclast Adhesion and Sigma Receptor Pharmacology

The scaffold's independent validation in DOCK5 inhibition (compound E197, J Med Chem 2020) and sigma receptor modulation (AD258, J Med Chem 2023) means that libraries built from this ethyl carbamate HCl salt can be simultaneously screened in bone resorption and neuropathic pain phenotypic assays without requiring de novo scaffold validation [4] [5]. The HCl salt form guarantees consistent dissolution in cell culture media (DMEM, α-MEM) at screening-relevant concentrations (1–100 μM), avoiding the DMSO-only solubility limitations frequently encountered with free base analogs.

Industrial-Scale Procurement for Multi-Project Building Block Collection

With verified commercial availability from Fluorochem at 97% purity in 100 mg, 250 mg, and 1 g pack sizes with multi-region stock (UK, Germany, China), this compound meets the procurement requirements of centralized compound management groups supporting multiple discovery projects . The defined HCl salt form eliminates the salt-form ambiguity that complicates inventory management and automated weighing for compounds available only as free bases or mixed salt forms. The 2% purity advantage over the common 95% Boc analog (Section 3, Evidence 6) reduces the total cost of ownership when factoring in the labor and material costs of pre-use purification in medium-to-high-throughput synthesis workflows.

Quote Request

Request a Quote for Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.